molecular formula C21H16O3 B14478510 6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione CAS No. 67678-31-3

6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione

Cat. No.: B14478510
CAS No.: 67678-31-3
M. Wt: 316.3 g/mol
InChI Key: DXEQUWVIXLVOCV-UHFFFAOYSA-N
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Description

6-Methyl-3,3-diphenyl-1-oxaspiro[35]nona-5,8-diene-2,7-dione is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione typically involves the reaction of substituted 3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-diones with nucleophiles. The reaction proceeds via p-quinone methides as intermediates, followed by 1,6-addition of the nucleophile to give diphenyl-(p-hydroxyphenyl)methyl derivatives in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Potassium cyanide, methylmagnesium iodide, methyl-lithium.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and ethanol.

    Catalysts: Lewis acids such as aluminum chloride may be used to facilitate certain reactions.

Major Products

The major products formed from nucleophilic addition reactions are diphenyl-(p-hydroxyphenyl)methyl derivatives, which retain the spirocyclic structure and exhibit enhanced reactivity due to the presence of hydroxyl groups .

Scientific Research Applications

6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione involves its interaction with nucleophiles, leading to the formation of p-quinone methides as intermediates. These intermediates undergo 1,6-addition reactions, resulting in the formation of diphenyl-(p-hydroxyphenyl)methyl derivatives . The molecular targets and pathways involved in its biological activities are still under investigation, but its unique structure suggests potential interactions with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione is unique due to the presence of both phenyl and methyl groups, which enhance its chemical reactivity and potential applications. The spirocyclic structure provides rigidity and stability, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

67678-31-3

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

6-methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione

InChI

InChI=1S/C21H16O3/c1-15-14-20(13-12-18(15)22)21(19(23)24-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

DXEQUWVIXLVOCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2(C=CC1=O)C(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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